molecular formula C8H16N2O B15278371 2-Amino-3-cyclopentylpropanamide

2-Amino-3-cyclopentylpropanamide

Cat. No.: B15278371
M. Wt: 156.23 g/mol
InChI Key: PHDRCZGSPWYSET-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopentylpropanamide is an organic compound with the molecular formula C8H16N2O It is a derivative of propanamide, featuring an amino group and a cyclopentyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopentylpropanamide typically involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopentylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, ureas, and other substituted products.

Scientific Research Applications

2-Amino-3-cyclopentylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyclohexylpropanamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-Amino-3-phenylpropanamide: Features a phenyl group, offering different chemical properties and reactivity.

    2-Amino-3-methylpropanamide: Contains a methyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Amino-3-cyclopentylpropanamide is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new compounds with tailored properties.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-amino-3-cyclopentylpropanamide

InChI

InChI=1S/C8H16N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

PHDRCZGSPWYSET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(=O)N)N

Origin of Product

United States

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